(Cyclopent-3-en-1-yl)(2-methoxyphenyl)methanone
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Overview
Description
(Cyclopent-3-en-1-yl)(2-methoxyphenyl)methanone is an organic compound with a unique structure that combines a cyclopentene ring with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopent-3-en-1-yl)(2-methoxyphenyl)methanone typically involves the reaction of cyclopent-3-en-1-yl derivatives with 2-methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ketone product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
(Cyclopent-3-en-1-yl)(2-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(Cyclopent-3-en-1-yl)(2-methoxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclopent-3-en-1-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: Shares the cyclopentene ring structure but differs in functional groups.
Methoxybenzophenone: Contains the methoxyphenyl group but lacks the cyclopentene ring.
Uniqueness
(Cyclopent-3-en-1-yl)(2-methoxyphenyl)methanone is unique due to its combination of a cyclopentene ring and a methoxyphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
646522-91-0 |
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Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
cyclopent-3-en-1-yl-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C13H14O2/c1-15-12-9-5-4-8-11(12)13(14)10-6-2-3-7-10/h2-5,8-10H,6-7H2,1H3 |
InChI Key |
HNZGIOAKTKZPOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CC=CC2 |
Origin of Product |
United States |
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